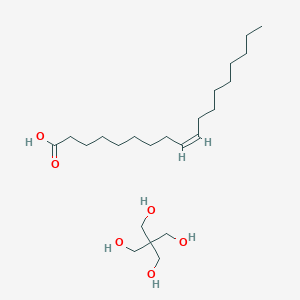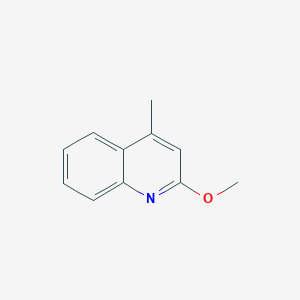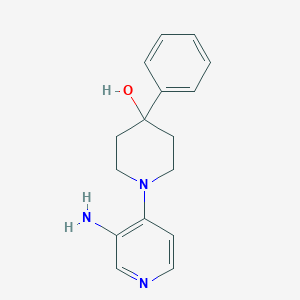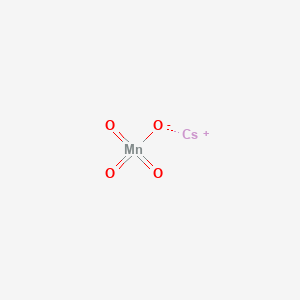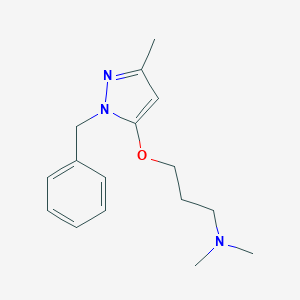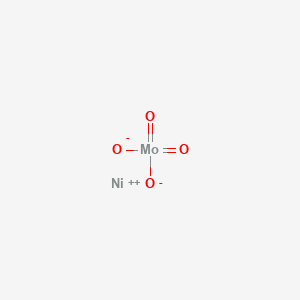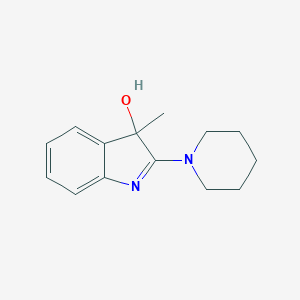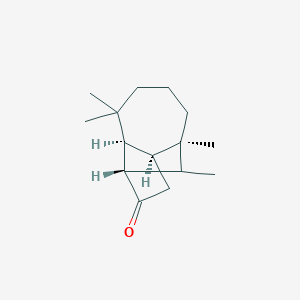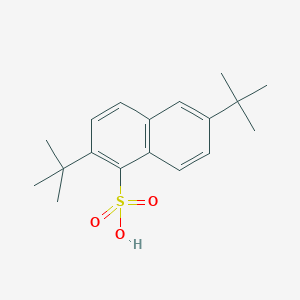
Dibunate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibunate is a chemical compound that has been studied extensively in the field of scientific research. It is known for its unique properties and has been used in various applications.
Wissenschaftliche Forschungsanwendungen
Antitussive Properties
- Study Overview : Ethyl dibunate, a derivative of dibunate, has been explored for its potential antitussive effects. Initial studies in animals and preliminary human trials suggested a possible benefit in suppressing cough.
- Findings : However, a detailed study on patients with chronic cough due to conditions like chronic bronchitis and obstructive emphysema showed that ethyl dibunate did not demonstrate significant antitussive properties (Sevelius & Colmore, 1967).
Metabolism and Excretion
- Study Overview : The metabolism and excretion pathways of ethyl dibunate, another derivative of dibunate, were investigated in rats and dogs.
- Findings : This research found that ethyl dibunate is absorbed slowly from the gastrointestinal tracts of both rats and dogs. The hepatobiliary system plays a crucial role in its excretion, primarily through feces, and suggests an enterohepatic cycle in rats. Additionally, it was observed that a significant portion of the drug accumulates in fat-containing tissues (Megel et al., 1966).
Impact on Soil Microbiome (Related Compound)
- Study Overview : Research involving dibutyl phthalate (DBP), a compound structurally related to dibunate, assessed its impact on the microbiome and functions of black soils.
- Findings : DBP contamination was found to reduce the richness and diversity of bacterial and fungal communities in the soil. This alteration in the microbial ecosystem suggests significant ecological implications, highlighting the potential environmental impact of related compounds like dibunate (Wang et al., 2016).
Eigenschaften
CAS-Nummer |
14992-58-6 |
|---|---|
Produktname |
Dibunate |
Molekularformel |
C18H24O3S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2,6-ditert-butylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21/h7-11H,1-6H3,(H,19,20,21) |
InChI-Schlüssel |
WBEBQCINXJDZCX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O |
Andere CAS-Nummern |
14992-58-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



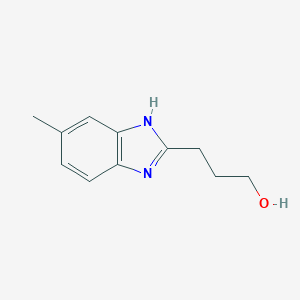
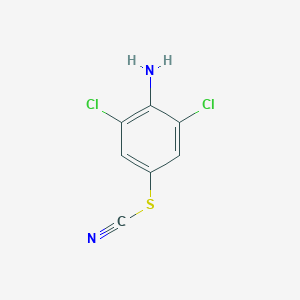
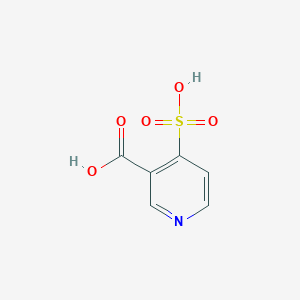
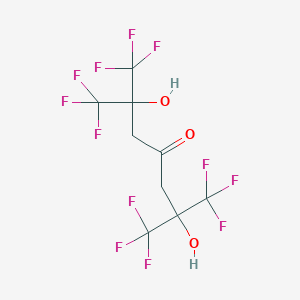
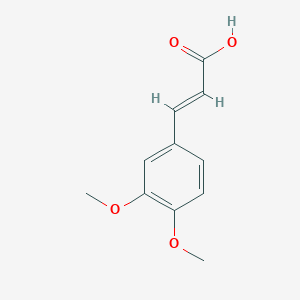
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
